2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
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Overview
Description
2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 4H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . Additionally, the triazole ring can interact with various proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their versatility in medicinal chemistry, with applications as antifungal, anticancer, and antiviral agents.
Uniqueness
2,5-DICHLORO-N-(4H-1,2,4-TRIAZOL-4-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H6Cl2N4O2S |
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Molecular Weight |
293.13 g/mol |
IUPAC Name |
2,5-dichloro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H6Cl2N4O2S/c9-6-1-2-7(10)8(3-6)17(15,16)13-14-4-11-12-5-14/h1-5,13H |
InChI Key |
LSAIKWWDUKCEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NN2C=NN=C2)Cl |
Origin of Product |
United States |
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